molecular formula C24H29FN2O2 B5092554 2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide

Cat. No. B5092554
M. Wt: 396.5 g/mol
InChI Key: MYXBBWMXTAWGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide, commonly known as Fentanyl, is a synthetic opioid that is used for its analgesic properties. It is considered to be one of the most potent opioids available and is used for the treatment of severe pain, such as that experienced by cancer patients.

Mechanism of Action

Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. When Fentanyl binds to these receptors, it produces a powerful analgesic effect, which can help to alleviate severe pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects, including the suppression of the respiratory system, the inhibition of the cough reflex, and the reduction of gastrointestinal motility. It also produces a number of side effects, including nausea, vomiting, dizziness, and sedation.

Advantages and Limitations for Lab Experiments

Fentanyl is a potent and effective analgesic, which makes it useful for laboratory experiments that involve the study of pain perception and pain management. However, its potent effects also make it difficult to use in certain experiments, as it can produce a number of unwanted side effects.

Future Directions

There are a number of potential future directions for the study of Fentanyl, including the development of new formulations and delivery methods that can help to reduce the risk of side effects. In addition, there is ongoing research into the use of Fentanyl for the treatment of depression and anxiety, as well as for the treatment of other types of pain, such as neuropathic pain. Finally, there is ongoing research into the potential use of Fentanyl as a sedative and anesthetic, which could have important implications for the field of surgery.

Synthesis Methods

Fentanyl is synthesized through a multi-step process that involves the reaction of various chemical compounds. The process begins with the synthesis of N-phenethyl-4-piperidone, which is then reacted with aniline to produce N-phenethyl-4-anilinopiperidine. This compound is then reacted with benzyl chloride to produce N-benzyl-4-anilinopiperidine, which is then reacted with acetyl chloride to produce N-benzyl-4-anilinopiperidin-4-yl acetate. Finally, this compound is reacted with N-methylpiperazine to produce Fentanyl.

Scientific Research Applications

Fentanyl has been extensively studied for its analgesic properties and has been used in clinical trials for the treatment of various types of pain. It has also been studied for its potential use in anesthesia and as a sedative. In addition, Fentanyl has been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

2-acetyl-N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O2/c1-18(28)21-8-4-5-9-22(21)24(29)26(2)17-19-11-14-27(15-12-19)16-13-20-7-3-6-10-23(20)25/h3-10,19H,11-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXBBWMXTAWGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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